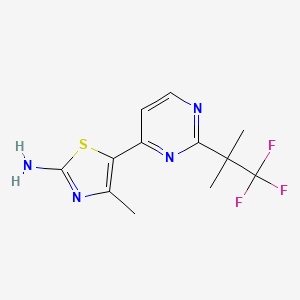

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4S/c1-6-8(20-10(16)18-6)7-4-5-17-9(19-7)11(2,3)12(13,14)15/h4-5H,1-3H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMBPDQSFNGNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

The exact mode of action of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine is currently unknown due to the lack of specific information . The interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemische Analyse

Biochemical Properties

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its potential to undergo electrophilic and nucleophilic substitutions, making it a versatile participant in biochemical pathways. It interacts with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. Additionally, the pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, facilitating binding interactions that can modulate enzyme activity and protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as MAP kinases and PI3K, which play pivotal roles in cell proliferation, differentiation, and survival. Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic processes and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, it may inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions but may degrade over time when exposed to light or extreme temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, indicating the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects such as enhanced cellular signaling and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, it can influence the levels of key metabolites such as ATP, NADH, and reactive oxygen species, thereby affecting cellular energy balance and redox status.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Binding proteins such as albumin can also influence the compound’s distribution by sequestering it in the bloodstream and modulating its bioavailability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. Additionally, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and trafficking.

Biologische Aktivität

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities, based on diverse research findings.

- Molecular Formula : C19H25N5O2S

- Molecular Weight : 387.5 g/mol

- CAS Number : 1357476-69-7

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine rings often exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole demonstrated high antibacterial activity against various strains of bacteria, including resistant strains like Staphylococcus aureus. The compound's structure allows it to interact effectively with bacterial enzymes, disrupting their function and leading to cell death .

Antifungal Properties

In addition to antibacterial effects, thiazole derivatives have shown antifungal activity. The presence of the trifluoromethyl group in the compound enhances its lipophilicity, which may improve its ability to penetrate fungal cell membranes. Studies have reported that similar compounds exhibit efficacy against Candida species and Aspergillus .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through in vitro studies. It has been suggested that thiazole-containing compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutics aimed at treating chronic inflammatory diseases .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. In silico studies have predicted its ability to bind to targets involved in cancer cell proliferation and survival. Preliminary in vitro assays have shown promising results against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Case Studies

- Antibacterial Efficacy : A study conducted on several thiazole derivatives demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against S. aureus and E. coli. The mechanism was attributed to the inhibition of bacterial DNA gyrase .

- Antifungal Screening : In a comparative study of antifungal agents, the compound exhibited an inhibition zone of 15 mm against Candida albicans when tested using the disk diffusion method, outperforming some conventional antifungal drugs .

- Anti-inflammatory Mechanism : In vitro assays showed that the compound reduced nitric oxide production in macrophages by inhibiting iNOS expression, indicating its potential as an anti-inflammatory agent .

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine has been identified as a potent inhibitor of the PI3K pathway, which is crucial in regulating cell growth and survival. The inhibition of this pathway can lead to reduced tumor growth and proliferation, making this compound a candidate for developing targeted cancer therapies.

Case Study : In preclinical studies, compounds similar to this have shown effectiveness against various cancer types, including breast and prostate cancers. The mechanism involves the disruption of signaling pathways that are often overactive in cancer cells.

The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and the introduction of the trifluoromethyl group. Researchers are investigating more efficient synthetic routes to improve yield and reduce costs.

Synthesis Overview :

- Formation of Thiazole Ring : Utilizing appropriate precursors to form the thiazole structure.

- Introduction of Trifluoromethyl Group : Employing fluorination techniques to attach the trifluoromethyl group to enhance biological activity.

- Final Coupling Reaction : Combining all components to achieve the final product.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyrimidin-4-yl)thiazol-2-amine

- Molecular Formula : C₁₂H₁₃F₃N₄S

- Molecular Weight : 302.32 g/mol

- CAS Registry Number : 1217487-47-2

- Purity : ≥95% (as per commercial specifications) .

Structural Features :

- The compound comprises a thiazole ring substituted with a methyl group at position 4 and a pyrimidine moiety at position 3.

Therapeutic Relevance :

- Its trifluoromethyl and branched alkyl groups suggest improved pharmacokinetic properties compared to non-fluorinated analogs.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: The morpholinophenylamino group in CYC116 confers high Aurora kinase inhibition (IC₅₀ <10 nM) but may reduce metabolic stability compared to the trifluoro-2-methylpropan-2-yl group in the target compound .

CYC116’s synthesis involves guanidine coupling and purification via flash chromatography, yielding 38–47% purity .

The target compound’s lack of reported clinical data suggests it remains in early-stage research, though its structural features align with kinase inhibitor scaffolds .

Physicochemical Properties: The trifluoro-2-methylpropan-2-yl group in the target compound increases molecular weight (302 vs.

Table 2: Physicochemical Comparison

| Property | Target Compound | CYC116 | 4-Chloro Analog |

|---|---|---|---|

| Molecular Weight | 302.32 | 436.16 | 336.73 |

| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 | ~3.8 |

| Hydrogen Bond Acceptors | 5 | 7 | 4 |

| Rotatable Bonds | 3 | 6 | 4 |

Vorbereitungsmethoden

Preparation of the 2-Aminothiazole Intermediate

The synthesis begins with commercially available acetophenone derivatives, which undergo bromination and thiourea treatment to form the 2-aminothiazole core.

| Step | Reagents & Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|

| 1 | Phenyltrimethylammonium tribromide, THF, r.t. | Brominated acetophenone | Efficient bromination to introduce halogen |

| 2 | Thiourea, ethanol, 65–75 °C | 2-Aminothiazole (Compound 5) | Formation of thiazole ring via cyclization |

| 3 | Acetic anhydride, pyridine, 60 °C | Acetylated intermediate (Compound 6) | Acetylation of amino group, isolated as solid (88% yield) |

This intermediate (Compound 6) serves as a platform for further functionalization.

Functionalization of the Thiazole Ring

The 5-position of the thiazole ring is functionalized through a formaldehyde-mediated reaction under microwave irradiation, followed by substitution with (2R)-2-methylpyrrolidine.

| Step | Reagents & Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|

| 4 | 36% aqueous formaldehyde, acetic anhydride, acetic acid, microwave, 170 °C, 30 min | Hydroxymethylated intermediate | Microwave irradiation accelerates reaction |

| 5 | (2R)-2-methylpyrrolidine, N,N-diisopropylethylamine, NMP, 100 °C, 30 min | Key intermediate (Compound 8) | Amination and substitution at 5-position |

The key intermediate 8 is obtained after deprotection and purification by silica gel chromatography.

Coupling with Pyrimidine Derivative

The pyrimidine moiety, substituted with the 1,1,1-trifluoro-2-methylpropan-2-yl group, is introduced via nucleophilic aromatic substitution (ipso-substitution) using sodium hydride as a base.

| Step | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|

| 6 | Compound 8, 2,4-dichloropyrimidine, sodium hydride, THF or NMP, room temperature, 1–5 h | Coupled product (Compound 9a–c) | Reaction proceeds under mild conditions; yields vary (11–81%) |

The reaction mixture is worked up by aqueous extraction, drying, and chromatographic purification.

Introduction of Additional Functional Groups (Optional)

For derivatives with piperazine moieties, further substitution or palladium-catalyzed coupling reactions are employed before or after thiazole-pyrimidine coupling.

| Step | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|

| 7 | Piperazine derivatives, DIPEA, NMP, 80 °C | Piperazine-substituted intermediates | Enables diversification of the compound series |

| 8 | Hydrolysis with 6 M NaOH, EtOH, microwave, 120 °C | Final target compounds | Hydrolysis of esters to acids or amines |

These steps are used to generate a series of analogues for SAR studies.

Summary Table of Key Reaction Conditions

| Step | Reaction Type | Key Reagents/Conditions | Temperature | Time | Yield Range (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | Phenyltrimethylammonium tribromide, THF | Room temperature | Several hours | Not specified | Halogenation of acetophenone |

| 2 | Cyclization | Thiourea, ethanol | 65–75 °C | Several hours | Not specified | Formation of 2-aminothiazole |

| 3 | Acetylation | Acetic anhydride, pyridine | 60 °C | 1 h | 88 | Protecting group introduction |

| 4 | Hydroxymethylation | Formaldehyde, acetic anhydride, acetic acid, microwave | 170 °C (microwave) | 30 min | Not specified | Functionalization at 5-position |

| 5 | Amination | (2R)-2-methylpyrrolidine, DIPEA, NMP | 100 °C | 30 min | Not specified | Introduction of pyrrolidine |

| 6 | Coupling (ipso-substitution) | Sodium hydride, 2,4-dichloropyrimidine, THF/NMP | Room temperature | 1–5 h | 11–81 | Pyrimidine substitution |

| 7 | Piperazine substitution | Piperazine derivatives, DIPEA, NMP | 80 °C | Not specified | Not specified | Optional functionalization |

| 8 | Hydrolysis | NaOH, EtOH, microwave | 50–120 °C | Minutes to hours | Not specified | Final deprotection/hydrolysis |

Research Findings and Considerations

- The synthetic route emphasizes the use of microwave irradiation to enhance reaction rates and yields, particularly in hydroxymethylation and hydrolysis steps.

- Sodium hydride is a preferred base for the nucleophilic aromatic substitution due to its strong basicity and compatibility with the pyrimidine ring system.

- The intramolecular sulfur–nitrogen nonbonding interaction within the thiazole-pyrimidine framework is critical for the biological activity and influences the design of substituents and reaction conditions.

- The multi-step synthesis is modular, allowing for the introduction of various substituents to explore SARs and optimize pharmacological properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-methyl-5-(2-(trifluoromethyl)pyrimidin-4-yl)thiazol-2-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a multi-step protocol:

- Step 1 : Acylation of a thiazol-2-amine precursor (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with activated acylating agents like p-fluorobenzoyl chloride under reflux conditions .

- Step 2 : Amination of the intermediate using ammonia or substituted amines in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Characterization : Intermediates are validated via LC-MS for molecular weight confirmation and HPLC for purity (>95%). Final compounds are structurally confirmed using / NMR and X-ray crystallography (e.g., planar alignment of pyrimidine and thiazole rings) .

Q. How is the purity and stability of this compound assessed under laboratory conditions?

- Methodology :

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Stability Studies : Accelerated degradation tests in acidic/basic buffers (pH 1–13) and thermal stress (40–60°C) over 72 hours. Degradation products are identified via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazol-2-amine derivatives?

- Case Study : Discrepancies in antitumor activity (e.g., IC variations) may arise from assay conditions (e.g., cell line specificity, serum concentration) or stereochemical impurities.

- Methodology :

- Reproducibility Checks : Standardize assays using NCI-60 cell panels and confirm compound stereochemistry via chiral HPLC .

- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. tert-butyl groups) on target binding using molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/GBSA) .

Q. How can computational methods predict the binding mode of this compound to enzymatic targets?

- Methodology :

- Docking Workflow :

Retrieve target protein structures (e.g., EGFR kinase, PDB: 1M17) from the RCSB PDB .

Optimize ligand geometry with Gaussian09 (B3LYP/6-31G* basis set).

Perform flexible docking with Glide (Schrödinger Suite) to assess hydrogen bonding with key residues (e.g., Thr790) and hydrophobic interactions with the trifluoromethyl group .

- Validation : Cross-check with experimental IC values from kinase inhibition assays .

Q. What crystallographic insights explain the compound’s conformational stability?

- Key Findings : X-ray diffraction reveals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.